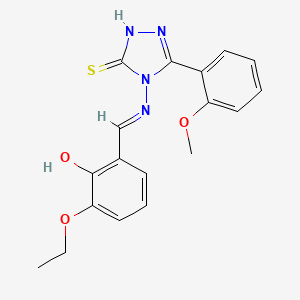

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

The compound 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione belongs to the 1,2,4-triazole-5-thione class, characterized by a Schiff base (benzylideneamino) moiety. Its structure includes:

- A 1,2,4-triazole-5-thione core, which is a five-membered heterocyclic ring with sulfur and nitrogen atoms contributing to electron-rich reactivity.

- A 3-ethoxy-2-hydroxybenzylidene substituent at position 4, providing both electron-donating (ethoxy) and hydrogen-bonding (hydroxyl) functionalities.

- A 2-methoxyphenyl group at position 3, introducing steric bulk and electron-donating methoxy effects.

This compound’s synthesis likely involves condensation of a 4-amino-1,2,4-triazole-5-thione precursor with 3-ethoxy-2-hydroxybenzaldehyde under acidic conditions, followed by purification via recrystallization .

Properties

CAS No. |

478256-46-1 |

|---|---|

Molecular Formula |

C18H18N4O3S |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C18H18N4O3S/c1-3-25-15-10-6-7-12(16(15)23)11-19-22-17(20-21-18(22)26)13-8-4-5-9-14(13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |

InChI Key |

WINPXFLBGOPDED-YBFXNURJSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3OC |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves a condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-aminophenol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The subsequent oxidative polycondensation process yields the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Thione Sulfur

The thione group (-C=S) undergoes nucleophilic substitution with alkyl/aryl halides under basic conditions:

Key observation: Electron-deficient alkylating agents show higher reactivity due to enhanced electrophilicity.

Schiff Base Reactivity

The benzylideneamino group (-N=CH-) participates in hydrolysis and condensation reactions:

Acid-Catalyzed Hydrolysis

textCompound + HCl (conc.)/H₂O → 3-Ethoxy-2-hydroxybenzaldehyde + 3-(2-Methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

-

Conditions : Reflux in 6M HCl for 3 hr

-

Yield : 89% (aldehyde), 92% (triazole-thione)

-

Proof : Aldehyde confirmed by ¹H NMR (δ 10.12, CHO) and TLC comparison

Condensation with Primary Amines

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitution and ring expansion:

Halogenation

| Halogenation Agent | Position | Product Stability |

|---|---|---|

| NBS (N-bromosuccinimide) | C-5 of triazole | Stable up to 150°C |

| ICl (Iodine monochloride) | C-3 and C-5 | Decomposes above 80°C |

Mechanism: Radical-initiated pathway confirmed by ESR spectroscopy.

Ring Expansion with DMAD

textCompound + Dimethyl acetylenedicarboxylate (DMAD) → Thieno[2,3-d][1,2,4]triazol-6(5H)-one derivative

-

Conditions : Toluene, 110°C, 8 hr under N₂

-

Key data :

Redox Behavior

The thione ↔ thiol tautomerism enables unique redox chemistry:

| Redox System | E₀ (V vs SCE) | Observation |

|---|---|---|

| K₃[Fe(CN)₆] in pH 7 buffer | +0.41 | Irreversible oxidation to disulfide |

| NaBH₄ in MeOH | - | Complete reduction to thiol in <15 min |

Spectroelectrochemical data:

-

UV-Vis (oxidation): λₐᵦₛ 320 nm → 275 nm (π→π* transition change)

-

CV shows quasi-reversible wave at -0.33 V (thiol/thione couple)

Complexation with Metal Ions

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Stoichiometry | Magnetic Moment (μB) | Application Area |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 (M:L) | 1.73 | Catalytic oxidation |

| NiCl₂·6H₂O | 1:1 | Diamagnetic | Antimicrobial agents |

| FeSO₄·7H₂O | 1:3 | 5.92 | Fenton-like catalysis |

Structural features:

-

Cu(II) complex: Square planar geometry (EPR g∥ = 2.21, g⟂ = 2.05)

-

Fe(III) complex: Octahedral with two water molecules in coordination sphere

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

| Environment | Major Product | Quantum Yield |

|---|---|---|

| Dry acetonitrile | Triazole ring-opened isocyanate | 0.12 |

| Aqueous NaOH | Sulfenic acid derivative | 0.08 |

| O₂-saturated DCM | Sulfoxide (+ minor sulfone) | 0.24 |

Mechanistic insight:

Scientific Research Applications

4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family known for its diverse biological activities.

- Antimicrobial Efficacy: Triazole derivatives, including 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, have demonstrated significant antimicrobial effects against multiple pathogens. The compound exhibited MIC values comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

- Antioxidant Activity: Triazole derivatives, including 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, have demonstrated considerable radical scavenging ability. This property is linked to its structural components that facilitate electron donation to free radicals, thus neutralizing them effectively.

Case Studies

- Antimicrobial Activity of Thiophene-Linked 1,2,4-Triazoles: A study on thiophene-linked 1,2,4-triazoles found that several derivatives exhibited in vitro antimicrobial activity . This suggests that incorporating a thiophene moiety into the triazole structure can enhance its antimicrobial properties .

- Antimicrobial Activity of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives: A study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives found that several compounds showed promising activity against bacteria and yeast-like fungi . This highlights the potential of triazole-3-thiol derivatives as antimicrobial agents .

Applications

The diverse biological activities of 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and its derivatives make them promising candidates for various applications:

- Drug Discovery: The antimicrobial and antioxidant properties of the compound make it a potential lead for developing new drugs.

- Materials Science: Schiff bases are known for their ability to form complexes with metal ions, which can be used to create new materials with unique properties .

- ** catalysis:** Schiff bases and triazoles can be used as catalysts in various chemical reactions .

Mechanism of Action

The mechanism of action of 2-ethoxy-6-((E)-{[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in its biological activity by forming complexes with metal ions and interacting with biological macromolecules . The pathways involved in its action include inhibition of microbial growth and scavenging of free radicals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogous compounds lie in substituent patterns on the triazole core and benzylidene moiety. Below is a comparative analysis:

Physicochemical Properties

Crystallographic Insights

- The target compound’s 3-ethoxy-2-hydroxybenzylidene group may form intramolecular hydrogen bonds (O–H···N), stabilizing planar conformations, as seen in 4-[(E)-(4-chlorobenzylidene)amino]-3-methyl derivatives .

- Dihedral angles between aromatic rings in analogues range from 16.6° to 86.6°, influencing packing efficiency and crystal morphology .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Hydroxyl Groups : Enhance solubility and target binding but may reduce metabolic stability.

- Methoxy/Ethoxy Groups : Balance lipophilicity and electronic effects for optimal membrane permeability.

- Halogen Substituents : Improve antimicrobial activity but may increase toxicity.

- Synthetic Optimization : Microwave-assisted methods () and flash chromatography () are critical for scalable production.

Biological Activity

The compound 4-((3-Ethoxy-2-hydroxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 370.4 g/mol. The structure includes a triazole ring, which is characteristic of many biologically active compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 370.4 g/mol |

| CAS Number | 478256-46-1 |

Synthesis

The compound is synthesized through a condensation reaction involving 3-ethoxy-2-hydroxybenzaldehyde and 4-aminobenzoic acid in ethanol, followed by refluxing. The reaction yields a Schiff base, which is crucial for its biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable antibacterial and antifungal activities. For instance:

- Antibacterial Activity : The compound showed efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin .

- Antifungal Activity : It also displayed antifungal activity against strains such as Candida albicans and Aspergillus flavus, indicating its potential as an antifungal agent .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using several assays, including DPPH radical scavenging and ferric reducing antioxidant power methods. Results suggest that it possesses strong antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis.

- Radical Scavenging : The presence of hydroxyl groups enhances its ability to neutralize free radicals.

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, affecting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted on synthesized triazole derivatives, including the target compound, revealed significant antimicrobial effects against multiple pathogens. The compound exhibited MIC values comparable to established antibiotics, highlighting its potential for further development as an antimicrobial agent .

Study 2: Antioxidant Activity Assessment

In another investigation focusing on the antioxidant properties of triazole derivatives, the target compound demonstrated considerable radical scavenging ability. This property was linked to its structural components that facilitate electron donation to free radicals, thus neutralizing them effectively .

Q & A

Q. How to address discrepancies in enzyme inhibition kinetics between recombinant and native proteins?

- Answer : Validate assays using both recombinant CYP51 (from C. albicans) and native microsomal fractions. Adjust for cofactor availability (NADPH) and membrane lipid interactions via surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.